Decahydro-7-methyl-1,4-methanonaphthalen-6-ol

Description

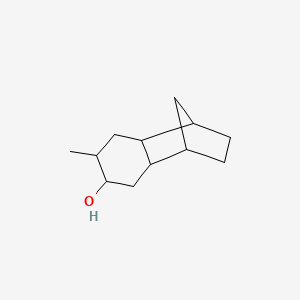

Decahydro-7-methyl-1,4-methanonaphthalen-6-ol is a polycyclic organic compound characterized by a fully saturated naphthalene backbone (decahydro structure) with a methyl group at position 7 and a methano bridge spanning positions 1 and 2.

Properties

IUPAC Name |

5-methyltricyclo[6.2.1.02,7]undecan-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-7-4-10-8-2-3-9(5-8)11(10)6-12(7)13/h7-13H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNIZQGVDMOFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3)C2CC1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301006442 | |

| Record name | 7-Methyldecahydro-1,4-methanonaphthalen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85866-07-5 | |

| Record name | Decahydro-7-methyl-1,4-methanonaphthalen-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85866-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydro-7-methyl-1,4-methanonaphthalen-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085866075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyldecahydro-1,4-methanonaphthalen-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301006442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Decahydro-7-methyl-1,4-methanonaphthalen-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Epoxidation of Bicyclic Precursors

- Starting Material: Bicyclic ketones or olefins such as 2-acetyl-bicyclo[2.2.1]hept-5-ene or isolongifolene.

- Reagents: Organic peracids like peracetic acid, performic acid, or perbenzoic acid.

- Solvents: Chlorinated hydrocarbons (e.g., methylene chloride, chloroform) or inert solvents.

- Conditions: Low temperature (around 0°C to -5°C) with controlled addition of peracid to maintain temperature below 0°C.

- Outcome: Formation of epoxide intermediates with yields reported up to 60%.

Example from Patent US4003935A:

- 1128 g of bicyclic precursor reacted with 1150 g of 40% aqueous peracetic acid in methylene chloride at -5°C.

- Stirred for 4 hours with temperature control.

- After reaction, mixture filtered and product isolated by distillation.

- Yield: 60% of epoxide product with boiling point 75°-80°C at 0.001 Torr.

Rearrangement of Epoxide to Alcohol

- Catalysts: Strong bases such as alkali metal alkoxides (e.g., sodium tert-butoxide, potassium ethoxide), amides (e.g., lithium diisopropylamide), or metal alkoxides (e.g., aluminum alkoxides).

- Solvents: Nonpolar or aprotic polar solvents including ethers (diethyl ether, tetrahydrofuran), aromatic hydrocarbons (toluene, xylenes), and polar aprotic solvents (N,N-dimethylformamide, dimethyl sulfoxide).

- Conditions: Temperature range from 0°C up to 250°C, preferably 50-220°C; pressure from atmospheric to 50 bar.

- Mechanism: Base-catalyzed ring opening and rearrangement of the epoxide to form the corresponding alcohol.

Example from Patents US6566562B2 and EP1215189A1:

- Epoxide rearranged in presence of 0.8 to 1.4 molar equivalents of strong base.

- Reaction performed in solvents like N,N-dimethylformamide or anisole.

- Temperature optimized between 80°C and 190°C.

- Resulting alcohol exhibits complex odor properties and is a key intermediate.

Reduction/Hydrogenation to Final Alcohol

- Catalysts: Transition metal catalysts from subgroup 8 such as nickel, palladium, platinum, rhodium, iridium, or ruthenium.

- Supports: Catalysts may be supported on activated carbon, alumina, silica gel, or zeolites.

- Conditions: Hydrogen pressure between 1 and 100 bar, temperature typically ambient to moderate.

- Purpose: Reduction of ketone or rearranged intermediates to the target alcohol, Decahydro-7-methyl-1,4-methanonaphthalen-6-ol.

- Hydrogenation is preferred over chemical reducing agents like lithium aluminum hydride due to safety and cost.

- Purification of the final product is achieved by distillation or crystallization.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Solvents | Yield/Notes |

|---|---|---|---|---|

| Epoxidation | Bicyclic olefin (e.g., bicyclo[2.2.1]hept-5-ene) | Peracetic acid (40%), 0°C to -5°C, 4 hours | Methylene chloride, chloroform | ~60% yield; controlled temperature essential |

| Epoxide Rearrangement | Epoxide intermediate | Strong base (alkoxides, amides), 0.8-1.4 eq., 80-190°C | DMF, anisole, xylenes, ethers | Base-catalyzed ring opening; solvent choice critical |

| Reduction/Hydrogenation | Rearranged ketone/alcohol intermediate | H2 gas, Ni/Pd/Pt catalyst, 1-100 bar, ambient temp | Various (compatible with catalyst) | Efficient, safer than hydride reductions |

| Purification | Crude alcohol | Distillation or crystallization | N/A | Final product isolated with high purity |

Research Findings and Practical Considerations

- The epoxidation step requires careful temperature control to avoid side reactions and decomposition.

- The choice of base and solvent in the rearrangement step significantly affects yield and selectivity; aromatic hydrocarbons and polar aprotic solvents are preferred.

- Hydrogenation catalysts must be finely divided and supported to maximize surface area and activity.

- The final compound exhibits complex fragrance properties, making purity and isomeric composition important for industrial applications.

- Industrial scale-up favors catalytic hydrogenation over chemical reductions due to cost, safety, and environmental factors.

Chemical Reactions Analysis

Types of Reactions

Decahydro-7-methyl-1,4-methanonaphthalen-6-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule using reagents like chlorine or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

Substitution: Chlorine gas in the presence of UV light, bromine in carbon tetrachloride.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives.

Scientific Research Applications

Decahydro-7-methyl-1,4-methanonaphthalen-6-ol has several scientific research applications, including:

Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of Decahydro-7-methyl-1,4-methanonaphthalen-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on available evidence:

6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol

- Structural Differences: Saturation: The tetrahydronaphthalene core is partially unsaturated (positions 5–8), contrasting with the fully saturated decahydro system in the target compound. Substituents: Features an amino-methoxyphenyl group at position 6 and a hydroxyl group at position 2, differing in substitution pattern and functional group placement.

- In vitro studies highlight moderate selectivity for serotonin receptors, though potency and toxicity profiles remain under investigation .

Decahydronaphthalenol Derivatives

- Shared Features :

- Rigid, saturated frameworks enhance thermal stability, making such compounds candidates for high-performance polymers or solvents.

- Divergent Reactivity: The methano bridge in Decahydro-7-methyl-1,4-methanonaphthalen-6-ol may reduce ring strain compared to non-bridged decahydronaphthalenols, altering reactivity in ring-opening or functionalization reactions .

Functional Group Comparisons

| Compound | Hydroxyl Position | Key Functional Groups | Saturation | Potential Applications |

|---|---|---|---|---|

| This compound | 6 | -OH, -CH₃, methano bridge | Fully saturated | Materials science, catalysis |

| 6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol | 2 | -OH, -NH₂, -OCH₃ | Partially saturated | Serotonin receptor modulation |

Biological Activity

Decahydro-7-methyl-1,4-methanonaphthalen-6-ol, commonly referred to as a derivative of naphthalene, is a chemical compound with significant interest in both chemistry and biology. Its molecular formula is C12H20O, and it is characterized by a saturated structure that provides unique properties. This article delves into the biological activity of this compound, focusing on its potential applications, mechanisms of action, and relevant research findings.

This compound features a hydroxyl group at the 6-position and a methyl group at the 7-position. These structural characteristics are crucial as they influence the compound's reactivity and biological interactions. The compound can undergo various chemical reactions including oxidation, reduction, and substitution, which can be exploited for synthetic applications in organic chemistry.

Biological Activity Overview

Research has indicated that this compound possesses several biological activities:

- Antimicrobial Properties : Studies suggest that this compound exhibits antimicrobial effects against various pathogens. This property positions it as a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound may inhibit specific enzymes involved in inflammatory pathways, thus showing promise for therapeutic applications in inflammatory diseases.

- Potential Therapeutic Applications : Its unique structure allows it to interact with biological targets, making it a candidate for drug development in various therapeutic areas.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses, which could lead to reduced inflammation and pain.

- Receptor Binding : It may bind to specific receptors in the body, influencing various physiological processes.

Case Studies

Several case studies have explored the biological activity of this compound:

- Antimicrobial Testing : In vitro studies demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at varying concentrations.

- Anti-inflammatory Studies : Research involving animal models showed that administration of this compound resulted in significant reductions in markers of inflammation compared to control groups .

Data Tables

The following table summarizes key findings from studies on the biological activities of this compound:

| Study Type | Biological Activity | Observations |

|---|---|---|

| Antimicrobial | Inhibition of bacteria | Effective against S. aureus and E. coli |

| Anti-inflammatory | Reduced inflammation | Significant decrease in inflammatory markers |

| Toxicity Assessment | Safety profile | No adverse effects noted at therapeutic doses |

Q & A

Q. How can in vivo toxicity studies be optimized to assess long-term effects of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.